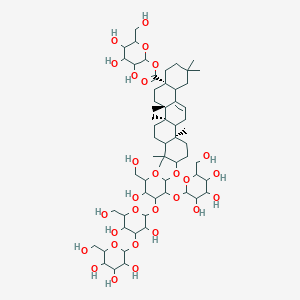
CongmunosideX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Araloside X is a triterpenoid saponin compound derived from the roots of the Aralia elata plant. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-carcinogenic, and gastroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Araloside X involves the extraction of triterpenoid saponins from the roots of Aralia elata. The process typically includes partition chromatography in isobutyl alcohol-ethanol-ammonia systems with discrete gradient elution . The isolated compounds are then purified using cation-exchange resins to obtain Araloside X in its pure form.
Industrial Production Methods
Industrial production of Araloside X involves large-scale extraction and purification processes. The roots of Aralia elata are harvested and subjected to solvent extraction, followed by chromatographic separation to isolate the desired saponins. Advanced techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Araloside X undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Araloside X include sulfuric acid for hydrolysis and various glycosyl donors for glycosylation reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed
The major products formed from the reactions of Araloside X include various glycosides and aglycones. These products are often more potent in their pharmacological effects compared to the parent compound .
Aplicaciones Científicas De Investigación
Araloside X has a wide range of scientific research applications:
Mecanismo De Acción
Araloside X exerts its effects through multiple molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress . Additionally, it modulates the activity of enzymes such as H+/K±ATPase, contributing to its gastroprotective effects . The compound also interacts with various signaling pathways, including the VEGF and HIF-1 pathways, to exert its anti-carcinogenic effects .
Comparación Con Compuestos Similares
Araloside X is part of a family of triterpenoid saponins, which includes compounds such as Araloside A, Chikusetsusaponin IV, and Hederagenin . Compared to these similar compounds, Araloside X is unique in its specific glycosylation pattern and its potent pharmacological effects. While Araloside A and Chikusetsusaponin IV also exhibit anti-inflammatory and anti-carcinogenic properties, Araloside X has shown superior efficacy in certain biological assays .
Similar Compounds
- Araloside A
- Chikusetsusaponin IV
- Hederagenin
- Oleanolic Acid
Araloside X stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C60H98O28 |
|---|---|
Peso molecular |
1267.4 g/mol |
Nombre IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C60H98O28/c1-55(2)14-16-60(54(78)88-51-44(76)41(73)36(68)28(21-63)81-51)17-15-58(6)24(25(60)18-55)8-9-32-57(5)12-11-33(56(3,4)31(57)10-13-59(32,58)7)84-53-48(87-50-43(75)40(72)35(67)27(20-62)80-50)47(38(70)30(23-65)83-53)86-52-45(77)46(37(69)29(22-64)82-52)85-49-42(74)39(71)34(66)26(19-61)79-49/h8,25-53,61-77H,9-23H2,1-7H3/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,57-,58+,59+,60-/m0/s1 |
Clave InChI |
WMSZDXQCLFUBAQ-DAGSMKKPSA-N |
SMILES isomérico |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C2C1)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















